molecular formula C30H29N3O7S B2832140 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 688059-59-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Número de catálogo: B2832140
Número CAS: 688059-59-8
Peso molecular: 575.64
Clave InChI: ALNVDHIDTAZZIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a complex quinazoline derivative with a molecular formula of C₃₀H₃₃N₃O₇S (exact mass: 579.19 g/mol) . Its structure includes:

  • A sulfanyl (S) linkage at position 6 of the quinazoline ring, substituted with a 2-oxo-2-phenylethyl group. This introduces a ketone and phenyl group, enhancing hydrophobic interactions.
  • A propanamide chain at position 7, terminating in a 3,4-dimethoxyphenylethyl moiety. The methoxy groups may contribute to solubility and hydrogen bonding.

Propiedades

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O7S/c1-37-24-9-8-19(14-25(24)38-2)10-12-31-28(35)11-13-33-29(36)21-15-26-27(40-18-39-26)16-22(21)32-30(33)41-17-23(34)20-6-4-3-5-7-20/h3-9,14-16H,10-13,17-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNVDHIDTAZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Similarity Metric (vs. Target Compound) Bioactivity Notes
Target Compound 1,3-dioxolo[4,5-g]quinazolin-8-one 6-(2-oxo-2-phenylethyl)sulfanyl; 7-propanamide-3,4-dimethoxyphenylethyl 579.19 Hypothesized kinase/HDAC inhibition
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo...hexanamide 1,3-dioxolo[4,5-g]quinazolin-8-one 6-(2-[(2-methoxyethyl)amino]-2-oxoethyl)sulfanyl; 7-hexanamide-3,4-dimethoxyphenyl 614.71 Tanimoto = 0.78 (structural) Enhanced solubility due to hexanamide
2-(3-(6,8-Bis(4-methoxyphenyl)-4-oxo-tetrahydroquinazolin-2-yl)propyl)-6,8-diphenylquinazolin-4(3H)-one Tetrahydroquinazolin-4-one 6,8-bis(4-methoxyphenyl); 2-propyl substituent 667.31 Tanimoto = 0.65 Antiproliferative activity (IC₅₀ ~5 µM)
2-(Dimethylamino)-N-(2-(3-hydroxynaphthalen-2-yl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide 3,4-dihydroquinazolin-4-one 8-acetamide; 3-hydroxynaphthalen-2-yl substituent 432.45 Cosine score = 0.72 (MS/MS) DNA intercalation demonstrated

Key Structural Variations and Implications

Core Modifications :

  • The 1,3-dioxolo[4,5-g]quinazolin-8-one core in the target compound confers rigidity and electron-rich regions compared to simpler tetrahydroquinazolin-4-one analogs . This may enhance binding to enzymes requiring planar aromatic interactions.
  • Replacement of the dioxolo ring with a 3-hydroxynaphthalene group (as in ) introduces bulkier hydrophobic surfaces, favoring DNA intercalation over enzyme inhibition.

Methoxy vs. hydroxyl groups: Methoxy substituents (e.g., in ) improve metabolic stability compared to hydroxylated analogs , which may undergo faster Phase II metabolism.

Bioactivity Correlations :

  • Compounds with higher Tanimoto scores (e.g., 0.78 for ) share similar fragmentation patterns in MS/MS spectra, indicating conserved pharmacophores .
  • Lower similarity compounds (e.g., , Tanimoto = 0.65) exhibit divergent bioactivities, such as antiproliferative effects via tubulin binding rather than kinase inhibition .

Computational and Experimental Comparison Methods

Similarity Metrics

  • Tanimoto Coefficient : Used to compare Morgan fingerprints (radius = 2) and MACCS keys, with values >0.7 indicating high structural similarity .
  • Cosine Score : Applied to MS/MS fragmentation patterns for molecular networking, where scores >0.6 cluster compounds with shared substructures .
  • Murcko Scaffolds : Group compounds into chemotype clusters; the target compound’s scaffold is distinct from simpler quinazolines .

Bioactivity Profiling

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that structural analogs with ≥70% similarity to the target compound cluster into groups with shared protein targets (e.g., HDACs, kinases) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.